molecular formula C19H21N5O3S3 B2639522 Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 488731-79-9

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2639522
CAS RN: 488731-79-9
M. Wt: 463.59
InChI Key: RHRYTUIZWMKICE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothieno[2,3-d]pyrimidin-2-yl group, a thiazole ring, and an ethyl carboxylate group . It’s part of a class of compounds known as heterocycles, which are rings that contain at least two different elements .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of the benzothieno[2,3-d]pyrimidin-2-yl group, the introduction of the thiazole ring, and the attachment of the ethyl carboxylate group . The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups . The benzothieno[2,3-d]pyrimidin-2-yl group, for example, is a fused ring system that includes a sulfur atom . The thiazole ring is a five-membered ring that includes a nitrogen atom and a sulfur atom .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino groups could be involved in reactions with acids or bases, and the ethyl carboxylate group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethyl carboxylate group could make it more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Synthesis of Pyrimidin-4(3H)-one Derivatives
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and further treated to give 3-amino-2-methyl and 3-amino-2-ethyl tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds were reacted with aromatic aldehydes to obtain Schiff bases, indicating their potential in creating bioactive molecules with antimicrobial and anti-inflammatory properties (Narayana et al., 2006).

Development of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
Ethyl 2-(benzo[d]thazol-2-yl)acetate was interacted with various derivatives to synthesize ethyl iminothiazolopyridine-4-carboxylates. These compounds were further used to obtain new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing a method for creating novel compounds with potential scientific applications, including drug discovery (Mohamed, 2021).

Discovery of Apoptosis-Inducing Agents for Breast Cancer
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used in a multicomponent synthesis to create derivatives with potential as apoptosis-inducing agents for breast cancer treatment. This showcases the application of this compound in medical research, particularly in the development of cancer therapeutics (Gad et al., 2020).

Future Directions

Future research could potentially explore the synthesis of this compound in more detail, investigate its mechanism of action, and evaluate its physical and chemical properties. Additionally, studies could be conducted to assess its safety and potential applications .

properties

IUPAC Name

ethyl 2-[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S3/c1-3-27-17(26)14-9(2)21-19(30-14)22-12(25)8-28-18-23-15(20)13-10-6-4-5-7-11(10)29-16(13)24-18/h3-8H2,1-2H3,(H2,20,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRYTUIZWMKICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

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